molecular formula C22H21ClF2N4OS B2858927 N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1217076-93-1

N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2858927
CAS RN: 1217076-93-1
M. Wt: 462.94
InChI Key: BQDFYYKMHLDREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21ClF2N4OS and its molecular weight is 462.94. The purity is usually 95%.
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Scientific Research Applications

ORL1 Receptor Agonists

The compound's structural relation to derivatives that act as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor suggests its potential application in the development of non-peptide agonists for this receptor. High affinity and selectivity for the ORL1 receptor could position it for therapeutic applications targeting pain management and neurological disorders (Röver et al., 2000).

Anti-inflammatory Activity

Research into similar compounds has demonstrated significant anti-inflammatory activity, suggesting that modifications of the N-(3-chloro-4-fluorophenyl) moiety could yield new anti-inflammatory agents. This application is critical for the development of new therapeutic strategies for inflammation-related diseases (Sunder & Maleraju, 2013).

Anticancer Agents

The synthesis and biological evaluation of derivatives as anticancer agents, particularly those showing selectivity and high potency against specific cancer cell lines, highlight the compound's relevance in cancer research. The structure-activity relationships (SAR) established for these derivatives provide a foundation for designing more effective anticancer therapies (Evren et al., 2019).

Antiviral Evaluation

Spirothiazolidinone derivatives, including those structurally related to the compound , have been synthesized and evaluated for their antiviral activity. These studies have led to the identification of compounds with strong activity against influenza and coronaviruses, offering insights into the development of new antiviral drugs (Apaydın et al., 2020).

Antimicrobial Agents

The synthesis of new derivatives and their evaluation as potential antimicrobial agents underscore the compound's utility in addressing antibiotic resistance and developing novel antimicrobial therapies. This research avenue is crucial in the ongoing fight against resistant microbial strains (Alharbi & Alshammari, 2019).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClF2N4OS/c1-29-10-8-22(9-11-29)27-20(14-2-4-15(24)5-3-14)21(28-22)31-13-19(30)26-16-6-7-18(25)17(23)12-16/h2-7,12H,8-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDFYYKMHLDREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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